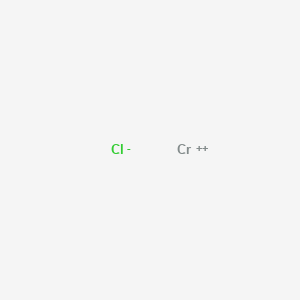

Chromium(2+);chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a white to grey/green powder in its anhydrous form and a blue solid in its tetrahydrate form . This compound is hygroscopic and readily dissolves in water to give bright blue air-sensitive solutions of the tetrahydrate Cr(H₂O)₄Cl₂ . Chromium(2+);chloride is primarily used in laboratory settings for the synthesis of other chromium complexes .

Preparation Methods

Chromium(2+);chloride can be synthesized through several methods:

Reduction of Chromium(3+);chloride with Hydrogen: This method involves reducing chromium(3+);chloride with hydrogen gas at 500°C[ 2CrCl₃ + H₂ → 2CrCl₂ + 2HCl ]

Electrolysis: This compound can also be produced by the electrolysis of chromium(3+);chloride.

Reduction with Lithium Aluminium Hydride or Zinc: On a laboratory scale, chromous chloride can be produced by reducing chromium(3+);chloride with lithium aluminium hydride or zinc[ 4CrCl₃ + LiAlH₄ → 4CrCl₂ + LiCl + AlCl₃ + 2H₂ ] [ 2CrCl₃ + Zn → 2CrCl₂ + ZnCl₂ ]

Reaction with Hydrogen Chloride: Treating a solution of chromium(2+);acetate with hydrogen chloride also yields this compound.

Chemical Reactions Analysis

Chromium(2+);chloride undergoes various types of chemical reactions:

Oxidation: this compound can be oxidized to chromium(3+);chloride[ 4CrCl₂ + O₂ + 4HCl → 4CrCl₃ + 2H₂O ]

Reduction: It can be reduced further to chromium metal under specific conditions.

Substitution: This compound can undergo substitution reactions with ligands to form various complexes.

Common reagents used in these reactions include hydrogen chloride, oxygen, and various ligands. The major products formed from these reactions include chromium(3+);chloride and various chromium complexes .

Scientific Research Applications

Chromium(2+);chloride has several scientific research applications:

Chemistry: It is used as a precursor to other inorganic and organometallic chromium complexes.

Biology and Medicine: Chromium compounds, including this compound, are studied for their potential roles in glucose metabolism and insulin regulation.

Mechanism of Action

The mechanism of action of chromium(2+);chloride involves its role as a glucose tolerance factor. This complex of molecules, including glycine, cysteine, glutamic acid, and nicotinic acid, along with chromium, helps maintain normal glucose metabolism and peripheral nerve function . Chromium activates the insulin receptor, which stimulates the translocation of the glucose transporter (GLUT4) to the membrane, facilitating glucose uptake .

Comparison with Similar Compounds

Chromium(2+);chloride can be compared with other chromium compounds:

Chromium(3+);chloride (CrCl₃): This compound is more stable and commonly used in various applications, including as a dietary supplement and in tanning processes.

Chromium(6+);oxide (CrO₃): Known for its strong oxidizing properties, it is used in chrome plating and as a wood preservative.

Chromium(2+);acetate (Cr₂(OAc)₄): This compound features a Cr-Cr quadruple bond and is used in various chemical syntheses.

This compound is unique due to its specific oxidation state and its role in forming various chromium complexes, making it valuable in synthetic chemistry .

Properties

Molecular Formula |

ClCr+ |

|---|---|

Molecular Weight |

87.45 g/mol |

IUPAC Name |

chromium(2+);chloride |

InChI |

InChI=1S/ClH.Cr/h1H;/q;+2/p-1 |

InChI Key |

GHMJNUSJLFPIFG-UHFFFAOYSA-M |

Canonical SMILES |

[Cl-].[Cr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)

![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)

![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)

![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)